
ZJ 43
概要
説明
ZJ 43 は、神経伝達物質 N-アセチルアスパルチルグルタミン酸の加水分解に関与する酵素 N-アセチルアスパルチルグルタミン酸ペプチダーゼの強力な阻害剤です。 この化合物は、神経変性を抑制する可能性を示しており、様々な疼痛モデルにおける鎮痛効果について研究されています .
準備方法
Synthetic Routes and Reaction Sequences
The synthesis of ZJ 43 follows a convergent strategy, combining protected amino acid derivatives through coupling reactions. A representative pathway involves:
Starting Materials and Initial Protection
The synthesis begins with N-acetylaspartylglutamate derivatives, where amino and carboxyl groups are protected using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions . For instance, the ε-amino group of lysine is protected with Cbz, while the α-carboxyl group is tert-butylated to enhance solubility and reactivity .
Coupling Reactions
Key coupling steps utilize triphosgene or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as activating agents. In one protocol, triphosgene mediates the formation of a urea linkage between the protected glutamic acid and 3-methylbutylamine derivatives under anhydrous conditions in dichloromethane (DCM) at −10°C . This step achieves a 72% yield, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion .
Deprotection and Final Assembly
Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane, while hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas removes Cbz protections . The final product is purified via silica gel column chromatography, yielding this compound with ≥95% purity .
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Optimal solvent systems include dimethylformamide (DMF) for coupling reactions due to its high polarity and ability to dissolve polar intermediates . Lower temperatures (−10°C to 0°C) are critical during triphosgene-mediated couplings to minimize epimerization and byproduct formation .
Catalytic Hydrogenation
Hydrogenation steps require precise control of pressure (1–3 atm H₂) and catalyst loading (5–10% Pd/C). Over-hydrogenation can lead to reduction of carboxylic acid groups, necessitating rigorous reaction monitoring via nuclear magnetic resonance (NMR) spectroscopy .
Yield Optimization
Multi-step sequences often face cumulative yield challenges. For example, a three-step synthesis reported an overall yield of 35%, with losses attributed to purification inefficiencies and side reactions during deprotection .
Industrial-Scale Production Considerations
Large-Scale Synthesis
Industrial production employs continuous flow reactors to enhance heat and mass transfer during exothermic coupling steps. Automated systems regulate reagent addition rates, reducing variability and improving batch consistency .
Purification Technologies
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is standard for final purification, achieving >99% purity for pharmaceutical-grade this compound . Solvent recovery systems minimize waste, aligning with green chemistry principles.
Quality Control
Rigorous analytical protocols include:
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calcd for C₁₈H₂₃N₃O₈: 410.1558; found: 410.1552) .
-
Chiral HPLC: Verifies enantiomeric excess (>99% for the S-configured centers) .
-
Potency Assays: Fluorescence-based NAALDase assays validate enzymatic inhibition (Kᵢ = 3.53 nM) .
Comparative Analysis of Synthetic Methodologies
A comparative study of this compound analogues highlights the sensitivity of GCP II/III inhibition to structural modifications (Table 1).
Table 1. Inhibitory Activity of this compound and Analogues Against GCP II/III
Compound | Kᵢ (nM) | Structural Modification |
---|---|---|
ZJ-43 | 3.53 | None (Reference) |
L1 | 5.69 | N-amide substitution |
L6 | 0.08 | Allyl moiety addition |
L15 | 0.34 | Thiophenyl substitution |
Data adapted from Kim et al. (2020) .
The table underscores that minor alterations, such as allyl or thiophenyl groups, enhance potency (e.g., L6, Kᵢ = 0.08 nM), whereas bulkier substitutions (e.g., L2–L5) abolish activity . This structure-activity relationship (SAR) informs the design of this compound analogues but reaffirms the original synthesis as optimal for balancing potency and synthetic feasibility.
化学反応の分析
反応の種類: ZJ 43 は主に、N-アセチルアスパルチルグルタミン酸ペプチダーゼの活性部位に結合し、N-アセチルアスパルチルグルタミン酸の加水分解を阻止する阻害反応を起こします。 N-メチル-D-アスパラギン酸受容体または代謝型グルタミン酸受容体と直接相互作用することはありません .
一般的な試薬と条件: 阻害反応には、通常、水溶液中の this compound を使用し、反応条件は、温度と pH を最適化して、最大限の効力を確保します。 一般的な試薬には、pH を維持するための緩衝液と、化合物の分解を防ぐための安定剤が含まれます .
生成される主要な生成物: 反応の主な生成物は、阻害された酵素複合体であり、ここで this compound は N-アセチルアスパルチルグルタミン酸ペプチダーゼに結合し、その活性を阻止します .
4. 科学研究への応用
This compound は、特に神経科学と薬理学の分野において、科学研究において幅広い用途があります。 その主な用途には以下が含まれます。
神経科学: this compound は、神経シグナル伝達と神経変性における N-アセチルアスパルチルグルタミン酸ペプチダーゼの役割を研究するために使用されます。 .
疼痛管理: この化合物は、炎症性疼痛や神経性疼痛など、様々な疼痛モデルにおける鎮痛効果について研究されてきました。
薬物開発: この化合物は、神経伝達物質レベルを調節し、神経損傷を軽減する能力を考えると、様々な神経疾患や精神疾患の潜在的な治療薬として検討されています.
科学的研究の応用
Traumatic Brain Injury (TBI)
ZJ-43 has demonstrated significant neuroprotective effects in models of traumatic brain injury. In a study involving rats subjected to lateral fluid percussion injury, administration of ZJ-43 significantly reduced neuronal degeneration and astrocyte loss in the hippocampus. The optimal dose for neuroprotection was identified as 50 mg/kg, which effectively mitigated damage caused by glutamate excitotoxicity .
Pain Management
In preclinical models of neuropathic pain, ZJ-43 has shown promise in reducing pain behaviors. For instance, intravenous administration of ZJ-43 alleviated mechanical allodynia induced by nerve ligation and suppressed agitation behaviors in response to formalin injection . These findings suggest that ZJ-43 may serve as a potential therapeutic agent for managing chronic pain conditions.
Oncological Applications
ZJ-43 has also been investigated for its potential use in cancer therapy due to its ability to inhibit GCP II/III, which is overexpressed in certain tumor types. Studies indicate that ZJ-43 can block uptake in tumors effectively, suggesting its utility in targeted cancer therapies .
Comparative Efficacy
The following table summarizes the potency and efficacy of ZJ-43 compared to other known GCP II inhibitors:
Compound | Ki Value (nM) | Mechanism | Application |
---|---|---|---|
ZJ-43 | 0.8 (GCP II), 23 (GCP III) | NAAG peptidase inhibitor | Neuroprotection, Pain management |
DCIBzL | 0.01 | NAAG peptidase inhibitor | Tumor imaging |
Other Analogues | Varies (≥80) | NAAG peptidase inhibitors | Limited efficacy |
Neuroprotection in TBI Models
In a controlled study on rats with induced TBI, ZJ-43 was administered at varying doses post-injury. The results indicated a dose-dependent reduction in both neuronal degeneration and astrocyte loss, with statistical significance noted at the 50 mg/kg dosage . The protective effects were completely reversed when co-administered with LY341495, a selective group II mGluR antagonist, confirming the role of NAAG signaling in mediating these effects.
Efficacy in Pain Models
Research involving the formalin test demonstrated that ZJ-43 effectively reduced pain-related behaviors across both phases of the test in rats . This suggests that ZJ-43 could be beneficial for conditions characterized by chronic pain.
作用機序
ZJ 43 は、神経伝達物質 N-アセチルアスパルチルグルタミン酸の加水分解を担う酵素 N-アセチルアスパルチルグルタミン酸ペプチダーゼを阻害することでその効果を発揮します。 この酵素を阻害することで、this compound は N-アセチルアスパルチルグルタミン酸のレベルを高め、これは次に、グループ II 代謝型グルタミン酸受容体を活性化します。 これらの受容体は、興奮性神経伝達物質の放出を減少させることに関与しており、これにより、神経興奮性を調節し、疼痛と神経変性を軽減します .
類似化合物との比較
生物活性
ZJ 43 is a potent inhibitor of glutamate carboxypeptidase II (GCPII) and III (GCPIII), which are enzymes involved in the hydrolysis of N-acetylaspartylglutamate (NAAG). This compound has garnered significant attention due to its potential therapeutic applications in neurological disorders such as schizophrenia, traumatic brain injury (TBI), and pain management. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
This compound functions primarily as an inhibitor of NAAG peptidase, leading to increased levels of NAAG in the synaptic cleft. This elevation results in enhanced activation of group II metabotropic glutamate receptors (mGluR3), which play a critical role in modulating glutamate neurotransmission. The inhibition of NAAG peptidase not only prolongs the presence of NAAG but also reduces excitotoxicity associated with elevated glutamate levels, thereby offering neuroprotective effects.
Key Pharmacological Properties
- Inhibition Potency :
- GCPII:
- GCPIII:
- Inhibition Constant (IC50) :
- Hydrolysis of NAAG:
Efficacy in Animal Models
Numerous studies have demonstrated the efficacy of this compound in various preclinical models:
-
Traumatic Brain Injury :
- In a rat model of TBI, this compound administration significantly reduced neuronal degeneration and astrocyte loss. Doses ranging from 50 to 150 mg/kg were tested, with notable neuroprotective effects observed at higher doses. The protective effects were negated when co-administered with an mGluR antagonist, confirming the role of mGluR3 activation in mediating these effects .
-
Schizophrenia Models :
- Research indicates that this compound can reduce locomotor activity and stereotypic behaviors induced by phencyclidine (PCP), a model for schizophrenia. This suggests that this compound may mitigate some behavioral symptoms associated with this disorder through its action on glutamate signaling pathways .
- Pain Models :
Case Study Table
Q & A
Q. What are the key methodological considerations for synthesizing and characterizing ZJ 43 in experimental settings?
Basic Research Question
Synthesizing this compound requires adherence to protocols for purity and reproducibility. Key steps include:
- Synthesis Optimization : Use controlled reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Validate purity via HPLC or GC-MS .
- Structural Characterization : Employ spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) and compare data with literature to confirm molecular identity .
- Batch Consistency : Document reaction yields and purity metrics across multiple batches to ensure reproducibility .
Q. How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictory findings often stem from variability in experimental design or assay conditions. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines, concentrations, and endpoints (e.g., IC50 values). Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .
- Meta-Analysis : Systematically review published datasets to identify confounding variables (e.g., solvent effects, incubation time) .
- Computational Validation : Use molecular docking or MD simulations to verify binding affinities under varying conditions .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
Enhance PK profiles through iterative design:
- ADME Screening : Assess solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding in vitro. Prioritize analogs with >20% oral bioavailability .
- Formulation Adjustments : Test nanoemulsions or prodrug strategies to improve solubility and half-life .
- In Vivo Validation : Use rodent models to correlate in vitro data with AUC and Cmax metrics. Adjust dosing regimens based on clearance rates .
Q. How should researchers design studies to evaluate this compound’s mechanism of action (MoA) in complex biological systems?
Advanced Research Question
MoA elucidation requires multi-modal approaches:
- Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify pathways modulated by this compound. Use pathway enrichment tools (e.g., KEGG, GO) for analysis .
- Target Deconvolution : Apply CRISPR-Cas9 screens or affinity pulldown assays to map direct targets .
- Phenotypic Rescue : Validate MoA by reversing this compound effects via target overexpression or knockdown .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Basic Research Question
Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50. Key steps:
- Data Normalization : Express responses as % inhibition/activation relative to controls.
- Outlier Handling : Apply Grubbs’ test or robust regression to exclude anomalies .
- Uncertainty Quantification : Report 95% confidence intervals and use bootstrapping for small datasets .
Q. How can computational chemistry enhance the rational design of this compound derivatives?
Advanced Research Question
Leverage in silico tools for scaffold optimization:
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to guide synthesis .
- Free Energy Calculations : Use MM-GBSA or FEP to predict binding affinity changes for modified analogs .
- Toxicity Prediction : Apply ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks early .
Q. What are best practices for ensuring reproducibility in this compound research across laboratories?
Basic Research Question
Adopt open science principles:
- Detailed Protocols : Publish step-by-step synthesis, purification, and assay conditions in supplementary materials .
- Reference Standards : Use commercially available or in-house validated controls in all experiments .
- Data Sharing : Deposit raw datasets (e.g., spectral files, dose-response curves) in public repositories like Zenodo .
Q. How should researchers contextualize this compound’s efficacy within existing therapeutic paradigms?
Advanced Research Question
Comparative analysis frameworks:
- Benchmarking : Compare this compound’s potency, selectivity, and safety with clinical-stage compounds in the same class .
- Synergy Studies : Test combinations with standard therapies (e.g., checkerboard assays) to identify additive or synergistic effects .
- Resistance Profiling : Evaluate efficacy in resistant cell lines or mutant models to anticipate clinical limitations .
Q. What ethical and methodological challenges arise in translating this compound from preclinical to clinical research?
Advanced Research Question
Address translational gaps through:
- Toxicology Rigor : Conduct GLP-compliant studies in two species, focusing on organ-specific toxicity and maximum tolerated dose .
- Regulatory Alignment : Align preclinical endpoints (e.g., PK/PD, biomarkers) with FDA/EMA guidelines for IND applications .
- Conflict Mitigation : Disclose funding sources and patent filings to maintain transparency in publications .
Q. How can interdisciplinary approaches (e.g., chemistry, biology, AI) accelerate this compound research?
Advanced Research Question
Integrate cross-disciplinary workflows:
- High-Throughput Screening (HTS) : Pair combinatorial chemistry libraries with automated phenotypic assays .
- AI-Driven Optimization : Train ML models on structure-activity data to prioritize novel analogs for synthesis .
- Systems Pharmacology : Use network pharmacology to map this compound’s polypharmacology and off-target effects .
特性
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWCSGMXAVYRT-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471136 | |
Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723331-20-2 | |
Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。